ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate
Description
Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo[5,4-c]azepine core modified with a carbamate group.
Properties
IUPAC Name |
ethyl N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-16-10(15)13-9-12-6-4-3-5-11-8(14)7(6)17-9/h2-5H2,1H3,(H,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUDJPBMJHDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C(=O)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl carbamate with a thiazole derivative under acidic or basic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate as an anticancer agent. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds with similar thiazole and azepine structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The thiazole ring is often associated with antimicrobial activity, making this compound a candidate for further development as an antibiotic or antifungal agent.
Cholinesterase Inhibition
Research indicates that derivatives of thiazolo[5,4-c]azepine compounds can act as cholinesterase inhibitors. This compound may be explored for its potential use in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission through the inhibition of acetylcholinesterase.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases. Studies on similar compounds have shown that they can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high purity and yield. The presence of various functional groups allows for further modifications that can enhance its biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant tumor suppression in vitro using similar thiazole derivatives. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus strains at low concentrations. |
| Study 3 | Cholinesterase Inhibition | Identified as a potent inhibitor with potential applications in Alzheimer's treatment based on enzyme assays. |
Mechanism of Action
The mechanism by which ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Thiazolo-Fused Heterocycles: Ring Size and Functionalization
The compound’s closest analogs are thiazolo-fused pyridines or azepines. For example, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride () shares the thiazolo[5,4-c] framework but incorporates a six-membered pyridine ring instead of a seven-membered azepine. Key differences include:
Table 1: Comparison of Thiazolo-Fused Heterocycles
Ethyl Carbamate Derivatives: Functional Group Impact
Ethyl carbamate (urethane) groups are common in agrochemicals and pharmaceuticals. For instance:
- Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb): A pesticidal carbamate targeting insect growth regulators ().
- Thermolysis-derived carbamates (e.g., 3,3-dimethyl-2-butylidine ethyl carbamate): Generated via ethyl azidoformate decomposition, emphasizing the reactivity of carbamate groups in synthesis ().
Key Comparisons :
Thiazole-Containing Pharmaceuticals
Compounds like thiazol-5-ylmethyl carbamates () share thiazole moieties but differ in core structure. These derivatives often exhibit protease or kinase inhibitory activity, highlighting the thiazole ring’s role in molecular recognition.
Structural Divergence :
- The target compound’s fused azepine-thiazole system may enhance metabolic stability compared to simpler thiazole derivatives.
Biological Activity
Ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate is a heterocyclic compound that exhibits promising biological activities. Its unique structure incorporates both thiazole and azepine moieties, which are often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H13N3O3S
- Molecular Weight : 255.30 g/mol
- CAS Number : 1798042-19-9
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O3S |
| Molecular Weight | 255.30 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with thiazole and azepine structures have shown significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
-
Antitumor Activity :
- A recent study assessed the antiproliferative effects of thiazole derivatives on human tumor cell lines. The results showed that certain derivatives led to a decrease in cell viability with IC50 values ranging from nanomolar to micromolar concentrations . This suggests potential for further development as anticancer agents.
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Replace PTSA with Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, reducing side products .
- Temperature Control : Gradual heating (ramp from 25°C to 100°C over 2 hours) improves azepine ring closure kinetics .
- Purity Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to track byproducts and adjust purification protocols .
What spectroscopic and crystallographic methods are critical for structural confirmation?
Q. Basic Research Focus
- NMR Analysis : H and C NMR confirm substituent positions (e.g., δ 1.3 ppm for ethyl carbamate CH, δ 170 ppm for carbonyl groups) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL (space group P2/c) with hydrogen bonding patterns analyzed via Mercury 4.0 .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 313.4) .
How can researchers reconcile contradictory data in reported biological activities (e.g., varying IC50_{50}50 values)?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., phenylpentanamide vs. methyl groups) on cytotoxicity .
- Assay Standardization : Use identical cell lines (e.g., CCRF-CEM leukemia cells) and protocols (MTT assay, 48-hour incubation) to minimize variability .
- Purity Verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
What computational strategies predict the compound’s binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify hydrogen bonds between the carbamate group and Thr766 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
- ADMET Prediction : SwissADME evaluates logP (2.8) and bioavailability scores to prioritize analogs for synthesis .
How can hydrogen bonding patterns in crystal structures inform drug design?
Q. Advanced Research Focus
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., for N–H···O bonds) and correlate with solubility .
- Cocrystallization Studies : Co-crystallize with co-solvents (e.g., PEG 4000) to enhance lattice stability and bioavailability .
What are the solubility and stability profiles under varying pH and temperature?
Q. Basic Research Focus
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL). Use cyclodextrin complexes to improve aqueous solubility .
- Stability : Degrades at >40°C (TGA data). Store at -20°C in amber vials under nitrogen to prevent oxidation .
What strategies enable enantioselective synthesis of chiral analogs?
Q. Advanced Research Focus
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cyclization (up to 90% ee) .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
